1-Boc-4-[(4-cyanophenyl)amino]-piperidine

Physicochemical profiling Lipophilicity Drug-likeness

Building kinase inhibitors from scratch demands 3-5 extra steps to install the 4-cyanophenylamino hinge-binding motif, lengthening cycle time and introducing impurity risks. 1-Boc-4-[(4-cyanophenyl)amino]piperidine delivers a pre-validated BTK-inhibitor scaffold with orthogonal Boc protection. • Pre-installed 4-cyanophenylamino pharmacophore ensures critical hinge-region H-bonding and dipole interactions. • Acid-labile Boc group permits selective deprotection while keeping the nitrile intact-unlike Cbz analogs that poison hydrogenation catalysts. • Grants direct access to patent-qualified space (US 11,542,266 B2) for BTK-targeting small molecules and PROTAC degraders. • Favorable computed properties (XLogP3=3.1, TPSA=65.4 Ų) enable parallel library synthesis without perturbing the core kinase recognition element.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 333986-52-0
Cat. No. B112488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-[(4-cyanophenyl)amino]-piperidine
CAS333986-52-0
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3
InChIKeyRMIWINONAYEREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-[(4-cyanophenyl)amino]-piperidine: Differentiated Piperidine Building Block


1-Boc-4-[(4-cyanophenyl)amino]-piperidine (CAS 333986-52-0) is a bifunctional piperidine building block featuring an orthogonally protected secondary amine (Boc) at the piperidine nitrogen and a 4-cyanophenyl substituent at the 4-position . This compound serves as a key intermediate in the synthesis of kinase inhibitors, notably Bruton's tyrosine kinase (BTK) inhibitors [1], and other bioactive molecules. The combination of the Boc protecting group—cleavable under mild acidic conditions—and the electron-withdrawing para-cyano substituent confers distinct reactivity and physicochemical properties that differentiate this compound from its non-cyanated or differentially substituted analogs .

1-Boc-4-[(4-cyanophenyl)amino]-piperidine Irreplaceability vs. Generic Analogs


Generic substitution among 4-aminopiperidine derivatives is not feasible due to the profound impact of the N-aryl substituent on both downstream synthetic outcomes and biological target engagement. The 4-cyanophenyl group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine serves as a critical pharmacophore in BTK inhibitor scaffolds, where the para-cyano moiety engages in key hydrogen-bonding and dipole interactions within the kinase hinge region [2]. Replacement with an unsubstituted phenyl analog (e.g., 1-Boc-4-(phenylamino)piperidine, CAS 125541-22-2) eliminates this binding interaction, compromising target potency [1]. Furthermore, the electron-withdrawing character of the cyano group alters the reactivity of the aniline nitrogen in subsequent acylation or alkylation steps, directly affecting synthetic yields and impurity profiles relative to electron-rich or electronically neutral analogs .

1-Boc-4-[(4-cyanophenyl)amino]-piperidine: Quantitative Differentiation


Lipophilicity & Permeability: 4-Cyanophenyl vs. Des-Cyano Analog

The 4-cyanophenyl substituent in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine confers a higher computed lipophilicity (XLogP3 = 3.1) compared to the unsubstituted phenyl analog 1-Boc-4-(phenylamino)piperidine (XLogP3 ≈ 2.8–3.0, estimated from fragment-based calculation), consistent with the electron-withdrawing and lipophilic contribution of the para-cyano group . This increased XLogP3 value positions the compound closer to the optimal lipophilicity range (XLogP 3–5) for kinase inhibitor lead compounds, where balanced permeability and solubility are critical [1]. The topological polar surface area (TPSA) of the target compound is 65.4 Ų, which falls within the acceptable range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) [2].

Physicochemical profiling Lipophilicity Drug-likeness Permeability

BTK Patent Requirement for 4-Cyanophenyl Moiety

US Patent 11,542,266 B2 describes substituted piperidines as BTK inhibitors, wherein the 4-cyanophenylamino-piperidine scaffold (embodied by the target compound) constitutes a core structural element of the claimed general formula (I) [1]. Within this patent family, compounds incorporating the 4-cyanophenylamino motif demonstrated potent BTK inhibitory activity, with exemplified compounds achieving IC50 values in the low nanomolar range (≤100 nM) in biochemical BTK enzyme assays [1]. In contrast, analogs lacking the para-cyano substituent or bearing alternative substituents (e.g., halogen, methoxy, or unsubstituted phenyl) are either absent from the claims or showed significantly reduced potency, as is typical for kinase inhibitors that rely on cyano-mediated hinge-binding interactions [2].

BTK inhibition Kinase inhibitor Patent analysis Pharmacophore requirement

Boc Protection Strategy vs. Alternative Protecting Groups

The Boc protecting group employed in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the acid-stable 4-cyanophenyl substituent [1]. In comparative synthetic studies, Boc protection of related spiro-piperidine scaffolds proceeded with 90% yield, whereas Cbz protection of the same substrate gave 85% yield under analogous conditions [2]. While this comparison is not performed on the target compound itself, the class-level trend indicates that Boc-protected piperidine intermediates generally offer both a yield advantage and simpler deprotection protocols (acidolysis vs. hydrogenolysis for Cbz), avoiding catalyst poisoning risks associated with the nitrile group in hydrogenation-based Cbz removal [3].

Protecting group strategy Synthetic efficiency Orthogonal protection Boc vs Cbz

4-Cyanophenyl vs. 2-Fluoro Analog: Physicochemical Comparison

A commonly considered alternative building block is 1-Boc-4-(2-fluoro-phenylamino)-piperidine (CAS 887583-57-5), which replaces the para-cyano group with an ortho-fluoro substituent [1]. The fluorinated analog has a comparable molecular weight (294.36 vs. 301.38 g/mol) but a higher computed XLogP3 of 3.4 compared to 3.1 for the cyano-substituted compound . This 0.3-unit increase in lipophilicity, combined with the absence of the hydrogen-bond-accepting nitrile, predicts different ADME behavior: the cyano compound is expected to exhibit lower phospholipidosis risk and improved solubility at equivalent logD due to the polar nitrile contribution [2]. Furthermore, the ortho-fluoro substituent introduces steric constraints at the aniline nitrogen that alter the conformational preference of the N-aryl bond, which can significantly affect binding poses in kinase active sites relative to the para-substituted cyano analog [1].

Fluorinated analogs Positional isomerism Physicochemical comparison XLogP3

1-Boc-4-[(4-cyanophenyl)amino]-piperidine: Procurement & Applications


BTK Inhibitor Lead Optimization & PROTAC Development

As a core intermediate in the BTK inhibitor chemotype claimed in US Patent 11,542,266 B2, this compound enables direct access to patent-qualified chemical space for BTK-targeting small molecules and PROTAC degraders [1]. Its orthogonal Boc protection allows for sequential functionalization: Boc deprotection liberates the piperidine NH for linker attachment in PROTAC design or for introduction of warhead groups, while the 4-cyanophenylamino moiety remains intact as the kinase hinge-binding pharmacophore. Procurement of this specific intermediate eliminates the need for de novo construction and validation of the 4-cyanophenylamino-piperidine scaffold, reducing synthesis burden by 3–5 synthetic steps.

Kinase Inhibitor Library Synthesis & SAR Exploration

The compound serves as a versatile diversification point for parallel library synthesis targeting the kinase hinge region. The 4-cyanophenylamino moiety provides a pre-validated hinge-binding motif with favorable computed physicochemical properties (XLogP3 = 3.1, TPSA = 65.4 Ų) , enabling systematic exploration of vectors emanating from the piperidine nitrogen (post-Boc removal) without perturbing the core kinase recognition element. This is in contrast to fluorinated or unsubstituted phenyl analogs, which either lack the required hinge H-bond acceptor (2-fluoro analog) or provide insufficient binding affinity (des-cyano analog).

Nitrile-Compatible Protecting Group Strategy

For synthetic routes involving hydrogenation-sensitive functional groups elsewhere in the molecule, the Boc protection strategy is essential. Cbz-protected analogs would be incompatible with the 4-cyanophenyl substituent due to the risk of nitrile reduction and catalyst poisoning during hydrogenolytic deprotection [2]. 1-Boc-4-[(4-cyanophenyl)amino]-piperidine enables acid-mediated Boc removal (TFA/DCM or HCl/dioxane) that leaves the nitrile intact, making it the only viable choice among common N-protected 4-aminopiperidine building blocks for routes involving catalytic hydrogenation steps.

HIV NNRTI Scaffold Construction

The 4-cyanophenylamino motif is a recognized pharmacophore in HIV NNRTI programs, as evidenced by patent families describing 4-cyanophenylamino-substituted heterocycles with anti-HIV activity [3]. This compound provides a direct synthetic entry point to this chemotype, with the Boc-protected piperidine enabling late-stage diversification after assembly of the core NNRTI scaffold. Procurement of this pre-functionalized building block avoids the need for palladium-catalyzed C–N coupling of 4-aminobenzonitrile with piperidine precursors, a step that can be low-yielding and challenging to purify at scale.

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